3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one
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Overview
Description
3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features a bromine and fluorine-substituted phenyl ring attached to an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of 2-bromo-5-fluorobenzylamine with an appropriate carbonyl compound under acidic or basic conditions. One common method involves the reaction of 2-bromo-5-fluorobenzylamine with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluorophenylacetic acid
- 2-bromo-5-fluoroacetophenone
- 1-(2-bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its oxazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
CAS No. |
2649073-38-9 |
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Molecular Formula |
C9H5BrFNO2 |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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